molecular formula C4HF3N2OS B2713723 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde CAS No. 1260667-41-1

5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde

Cat. No.: B2713723
CAS No.: 1260667-41-1
M. Wt: 182.12
InChI Key: CVBHOLONBSFABF-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde is a chemical compound that belongs to the class of organofluorine compounds. It features a trifluoromethyl group (-CF3) attached to a thiadiazole ring, which is further substituted with a carbaldehyde group. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable hydrazide with trifluoroacetic anhydride, followed by oxidation to introduce the carbaldehyde group . The reaction conditions often require the use of solvents like acetonitrile and catalysts to facilitate the cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid
  • 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-methanol
  • 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-thiol

Uniqueness

5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde is unique due to the presence of both the trifluoromethyl and aldehyde groups, which confer distinct reactivity and properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications .

Properties

IUPAC Name

5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3N2OS/c5-4(6,7)3-9-8-2(1-10)11-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBHOLONBSFABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=NN=C(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260667-41-1
Record name 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde
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